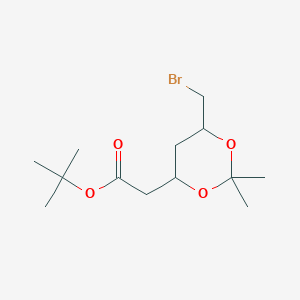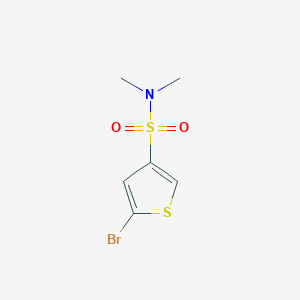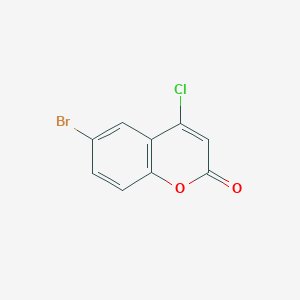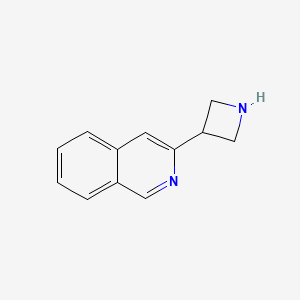
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a bromomethyl group and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate typically involves the following steps:
Formation of the dioxane ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the bromomethyl group: This step involves the bromination of a methyl group attached to the dioxane ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step is the esterification of the dioxane derivative with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
科学的研究の応用
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
作用機序
The mechanism of action of tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active dioxane derivative, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- tert-Butyl (4R,6S)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl (4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl (4R,6S)-6-(Methoxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
分子式 |
C13H23BrO4 |
|---|---|
分子量 |
323.22 g/mol |
IUPAC名 |
tert-butyl 2-[6-(bromomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H23BrO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3 |
InChIキー |
JWMNVOWFLZUAPU-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(CC(O1)CBr)CC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)













